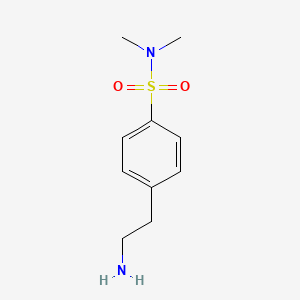

4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide, also known as 4-AEDMS, is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 207.31 g/mol, and is soluble in water, methanol, and ethanol. Its structure consists of two benzene rings and an amine group, with a sulfonamide group attached to the amine group. 4-AEDMS has a wide range of applications in both biochemical and physiological research, and is often used in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis of Dyes

This compound plays a crucial role in the synthesis of dyes . The unique chemical structure of this compound allows it to interact with other molecules in ways that can produce a wide range of colors. This makes it valuable in the production of dyes for textiles, paints, and other industries.

Production of Organic Compounds

“4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide” is also used in the production of various organic compounds . Its chemical properties make it a versatile building block in organic chemistry, allowing it to be used in the synthesis of a wide range of organic substances.

Polymer Production

This compound serves as a foundational component in generating polymers . Polymers have a wide range of applications, from plastics and resins to fibers and adhesives. The ability to influence the properties of these materials through the use of this compound is a significant area of research.

Surfactant Production

Surfactants, substances that reduce the surface tension of a liquid, are another application of "4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide" . These are used in a variety of products, from detergents and emulsifiers to foaming agents and dispersants.

Catalyst Production

The compound is also used in the production of catalysts . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. They are used in a wide range of industries, including the production of pharmaceuticals, petrochemicals, and polymers.

Neurotransmission Regulation

“4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide” has been extensively investigated for its potential applications in scientific research, particularly as a model compound to study the mechanism of action of various enzymes involved in neurotransmission regulation . Enzymes such as cholinesterases and cytochrome P450, crucial for the metabolism of drugs, have been examined using this compound as a model .

Wirkmechanismus

Target of Action

The primary target of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity of this compound is similar to the inhibitor PMSF .

Biochemical Pathways

It is known that dopamine, a neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation, can stimulate d42, D44 and D47 receptors and modulate GIRK currents .

Result of Action

It is known that the compound inhibits proteases, which play a crucial role in many biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Action Environment

It is known that the compound is more stable at low ph values .

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTQZWQUZUKNMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline](/img/structure/B1341050.png)

![Benzo[b]thiophen-7-ylmethanamine](/img/structure/B1341052.png)